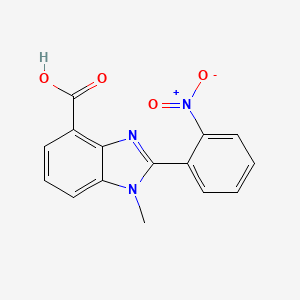![molecular formula C12H17N3 B12592689 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- CAS No. 646056-68-0](/img/structure/B12592689.png)
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazaspiro[35]nonane, 2-(3-pyridinyl)- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- typically involves the formation of the spiro junction through cyclization reactions. One common method is the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- involves its interaction with specific molecular targets. The pyridinyl group can bind to metal ions or proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spiro compound with similar structural features but different substituents.
2,7-Diazaspiro[4.4]nonane: A related compound with a larger spiro ring system.
Uniqueness
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential as a ligand in biochemical assays make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
646056-68-0 |
|---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-pyridin-3-yl-2,5-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17N3/c1-2-7-14-12(5-1)9-15(10-12)11-4-3-6-13-8-11/h3-4,6,8,14H,1-2,5,7,9-10H2 |
InChI-Schlüssel |
IPJKRZCSKUYRRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CN(C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)


![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)

![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
